molecular formula C6H4KNO6S B13714828 Potassium p-Nitrophenyl Sulphate

Potassium p-Nitrophenyl Sulphate

Cat. No.: B13714828
M. Wt: 257.26 g/mol
InChI Key: BITVAZYUWRLLCN-UHFFFAOYSA-M
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Description

Historical Context and Evolution as a Research Tool

The synthesis of potassium para-nitrophenyl sulphate dates to early investigations into sulfate ester chemistry, with its first documented use in enzymatic studies appearing in mid-20th century literature. The compound gained prominence as researchers recognized its stability in aqueous buffers (solubility: 1.2 g/L at 25°C) and distinctive spectral properties (λmax = 405 nm at pH >9). Early applications focused on sulfatase characterization, but its utility expanded dramatically with the development of continuous assay methodologies in the 1970s.

A landmark 2006 crystallographic study revealed the compound's ground-state structure within enzyme active sites, showing the sulfate group adopts a trigonal bipyramidal geometry ideal for nucleophilic attack. This structural insight explained its superior performance over earlier substrates like phenyl sulphate. The compound's adoption accelerated with commercial availability in the 1990s, standardized at ≥99% purity with <0.05% free para-nitrophenol.

Table 1: Key Historical Milestones in K-pNPS Application

Year Development Significance Source
1968 First enzymatic hydrolysis studies Established kinetic parameters
2006 Crystal structure determination Revealed substrate geometry
2021 Metaproteomic enzyme discovery Enabled novel lipase characterization
2024 Ancestral enzyme reconstruction Clarified enzyme evolution

Significance in Modern Enzyme Kinetics Studies

In contemporary enzymology, K-pNPS serves as the gold-standard substrate for sulfotransferases and arylsulfatases due to its optimal balance of solubility (25 mg/mL in phosphate buffer) and reactivity. The compound's kinetic parameters enable precise determination of catalytic efficiency (kcat/Km), with typical values ranging from 10^3 to 10^5 M^-1s^-1 depending on the enzyme system.

Recent work with thermostable enzymes highlights its versatility. A 2021 metaproteomics study of Bakreshwar hot spring microbiota utilized K-pNPS to characterize a novel lipase (DS-007) showing 125 U/mg activity at 55°C. Ancestral reconstruction experiments in 2024 demonstrated 6.2-fold improvements in catalytic efficiency when engineering modern sulfatases using K-pNPS activity as a selection marker.

Table 2: Comparative Kinetic Parameters Using K-pNPS

Enzyme Source Km (mM) Vmax (μmol/min/mg) Temperature Optimum
Human sulfotransferase 1A1 0.12 8.5 37°C
Ancestral sulfatase (Anc498) 0.45 32.1 50°C
Thermophilic lipase DS-007 0.67 125.0 55°C

The compound's electron-withdrawing nitro group (-NO2) creates a strong leaving group propensity, while the potassium counterion enhances solubility in polar reaction media. This combination allows precise modulation of reaction conditions, as demonstrated in pH profiling studies showing optimal activity between pH 7.5-9.5 for most sulfotransferases.

Properties

Molecular Formula

C6H4KNO6S

Molecular Weight

257.26 g/mol

IUPAC Name

potassium;(4-nitrophenyl) sulfate

InChI

InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1

InChI Key

BITVAZYUWRLLCN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Preparation Methods of Potassium p-Nitrophenyl Sulphate

Overview

The preparation of this compound involves the synthesis of the p-nitrophenyl sulfate moiety followed by neutralization with potassium ions. The compound is often prepared via sulfonation or sulfate esterification of p-nitrophenol, followed by salt formation with potassium hydroxide or potassium carbonate. Various methods have been reported, including chemical synthesis routes and enzymatic considerations.

Chemical Synthesis Routes

Sulfonation of p-Nitrophenol

One classical approach involves the direct sulfation of p-nitrophenol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to yield potassium p-nitrophenyl sulfate. However, this method can be harsh and requires careful control of reaction conditions to avoid side reactions.

Alkaline Methanolysis of Methyl p-Nitrophenyl Sulfate

A more refined method described in kinetic studies involves the alkaline methanolysis of methyl p-nitrophenyl sulfate to produce potassium p-nitrophenyl sulfate. This method uses methanolic potassium methoxide to convert the methyl ester into the potassium salt, yielding a stable solution of potassium p-nitrophenyl sulfate.

  • Reaction conditions: Methanol solvent with potassium methoxide, room temperature (approx. 25 °C).
  • Stability: The resulting potassium salt solution is stable for extended periods, facilitating its use in enzymatic assays.

Analytical and Research Findings on Preparation

Stability and Purity

Potassium p-nitrophenyl sulfate is typically obtained as a powder with ≥98% purity (TLC verified). It is colorless to faintly yellowish and stable under refrigerated conditions (-20 °C). The compound’s solubility in water (50 mg/mL) allows for aqueous solution preparation for enzymatic assays.

Enzymatic Hydrolysis and Substrate Utility

The compound is widely used as a substrate for arylsulfatase enzymes, which hydrolyze the sulfate ester bond to release p-nitrophenol, measurable spectrophotometrically. Research has shown that arylsulfatase from Aerobacter aerogenes displays high affinity for potassium p-nitrophenyl sulfate, with optimal enzymatic activity at pH 7.1 and 37 °C. Kinetic parameters include an apparent $$ Km $$ of 1.03 mM and $$ k{cat} $$ of 75.73 μM/min.

Kinetic Studies and Reaction Mechanisms

Kinetic spectrophotometric studies have utilized potassium p-nitrophenyl sulfate prepared by alkaline methanolysis to investigate acidolysis and hydrolysis reactions. The compound’s reaction rates in methanol and other solvents have been used to estimate pK_a values of conjugate acids and to study reaction mechanisms involving hydrazinolysis and acid catalysis.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Conditions Product Form Notes
Sulfonation of p-nitrophenol p-Nitrophenol SO3 or chlorosulfonic acid, KOH Controlled temperature, neutralization Potassium p-nitrophenyl sulfate powder Classical method, requires careful control
Alkaline methanolysis Methyl p-nitrophenyl sulfate Potassium methoxide, methanol Room temp, stable solution Potassium p-nitrophenyl sulfate solution Used in kinetic studies, stable stock
Dialkyl chlorophosphate route (related phosphate) p-Nitrophenol Dialkyl chlorophosphate, base, trimethylsilyl compound, NaOH 0–30 °C, multi-step Disodium p-nitrophenyl phosphate Highlights mild conditions, purification importance

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The acidolysis of pNPS proceeds via a two-stage mechanism involving protonation and subsequent cleavage. This reaction is critical for understanding its stability under acidic conditions.

Mechanism

  • Protonation : The sulfate ester undergoes rapid protonation at the oxygen atom adjacent to the sulfur center.

  • Cleavage : The protonated intermediate undergoes slow heterolytic cleavage to release p-nitrophenol and sulfur trioxide (SO₃), which is rapidly solvolyzed in polar solvents like methanol .

pNPS+H+fastpNPS-H+slowp-Nitrophenol+SO3\text{pNPS} + \text{H}^+ \xrightarrow{\text{fast}} \text{pNPS-H}^+ \xrightarrow{\text{slow}} \text{p-Nitrophenol} + \text{SO}_3

Kinetic Data

Acid CatalystSolventRate Constant (k, s⁻¹)pKa (in MeOH)
4-Picolinium chlorideMethanol2.25×1042.25 \times 10^{-4}5.93
Anilinium chlorideMethanol2.64×1052.64 \times 10^{-5}6.12
Hydrazinium chlorideMethanol1.10×1031.10 \times 10^{-3}3.85

The reaction follows first-order kinetics under pseudo-steady-state conditions, with activation entropy (ΔS\Delta S^\ddagger) estimated at 35J/mol\cdotpK-35 \, \text{J/mol·K} .

Enzymatic Sulfate Transfer

pNPS serves as a substrate for sulfotransferases (SULTs) and sulfatases, enabling studies of enzyme kinetics and catalytic mechanisms.

Sulfotransferase 1A1 (SULT1A1) Activation

  • pNPS activates SULT1A1 by sulfating 3'-phosphoadenosine 5'-phosphate (PAP) to regenerate PAPS (activated sulfate donor) in an ordered bypass mechanism .

  • Mechanism :

    • pNPS binds to the E·PAP complex, forming E·PAPS·pNP.

    • Dissociation of p-nitrophenol yields E·PAPS, which participates in subsequent sulfation reactions .

E\cdotpPAP+pNPSE\cdotpPAPS\cdotppNPE\cdotpPAPS+p-Nitrophenol\text{E·PAP} + \text{pNPS} \rightarrow \text{E·PAPS·pNP} \rightarrow \text{E·PAPS} + \text{p-Nitrophenol}

Sulfatase-Catalyzed Hydrolysis

  • Sulfatases cleave the sulfate group from pNPS, producing p-nitrophenol and inorganic sulfate. This reaction is pH-dependent, with optimal activity near physiological pH .

  • Kinetic Parameters :

    • kcat=1.2×103s1k_{\text{cat}} = 1.2 \times 10^3 \, \text{s}^{-1}

    • Km=0.8mMK_m = 0.8 \, \text{mM}

Nucleophilic Substitution Reactions

pNPS participates in nucleophilic substitutions, particularly in non-aqueous solvents.

Example : Reaction with hydrazine in methanol yields p-nitrophenyl hydrazine sulfate as an intermediate, followed by acid-catalyzed hydrolysis to p-nitrophenol .

pNPS+NH2NH2p-Nitrophenyl Hydrazine SulfateH+p-Nitrophenol\text{pNPS} + \text{NH}_2\text{NH}_2 \rightarrow \text{p-Nitrophenyl Hydrazine Sulfate} \xrightarrow{\text{H}^+} \text{p-Nitrophenol}

Solvent Effects

  • Methanol : Higher reaction rates due to stabilization of transition states by protic solvents.

  • Acetonitrile : Slower kinetics owing to reduced solvation of ionic intermediates .

Comparative Hydrolysis Pathways

Theoretical studies comparing pNPS with p-nitrophenyl phosphate reveal distinct mechanisms:

Parameterp-Nitrophenyl Sulfatep-Nitrophenyl Phosphate
Activation Barrier (ΔG‡)98 kJ/mol105 kJ/mol
Activation Entropy (ΔS‡)−35 J/mol·K−28 J/mol·K
Kinetic Isotope Effect (¹⁸O)1.0121.008

The sulfate ester undergoes a "more expansive" pathway involving earlier transition states and greater solvent reorganization .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO₃ and p-nitrophenol .

  • Photodegradation : UV exposure accelerates hydrolysis, necessitating storage in amber containers .

Scientific Research Applications

Enzyme Assays

Potassium p-nitrophenyl sulfate is primarily utilized as a substrate in enzyme assays, particularly for measuring arylsulfatase activity. This enzyme is crucial for the hydrolysis of sulfate esters, and the substrate allows researchers to quantify enzyme activity in various biological samples.

  • Substrate for Arylsulfatase : The compound serves as a substrate to measure arylsulfatase activity in cell-free coelomic fluid and other biological matrices .
  • Inhibition Studies : It is also used to inhibit arylsulfatase activity, providing insights into enzyme kinetics and mechanisms .

Biochemical Research

The compound plays a role in biochemical studies involving sulfation processes and metabolic pathways. For instance, it has been used in studies examining the hepatic uptake of sulfate conjugates, which are essential for understanding drug metabolism and transport mechanisms .

Proteomics

In proteomics, potassium p-nitrophenyl sulfate is employed as a marker or substrate to study protein modifications and interactions. Its use in assays helps identify significant biomarkers for various diseases by analyzing changes in protein expression levels .

Chemical Synthesis

Potassium p-nitrophenyl sulfate is valuable in organic synthesis as an inorganic analog of organic aryl ester sulfates. Its chemical structure allows it to participate in various reactions, making it useful for synthesizing complex organic compounds .

Detergent and Cosmetic Industries

Due to its properties as a surfactant, potassium p-nitrophenyl sulfate can be incorporated into formulations for detergents and cosmetics. It aids in emulsifying agents that enhance the stability and effectiveness of these products .

Case Study 1: Arylsulfatase Activity Measurement

A study conducted on the enzymatic activity of arylsulfatase using potassium p-nitrophenyl sulfate demonstrated its efficacy as a substrate. The results indicated that variations in enzyme concentration significantly affected the rate of hydrolysis, showcasing the compound's utility in kinetic studies.

Case Study 2: Hepatic Uptake Mechanisms

Research investigating the hepatic uptake of p-nitrophenyl sulfate revealed that its transport involves specific carrier-mediated mechanisms. This study highlighted the importance of the sulfate moiety in facilitating the transport of metabolites across cellular membranes, emphasizing the compound's relevance in pharmacokinetics .

Comparison with Similar Compounds

p-Nitrophenyl Phosphate (p-NPP)

  • Structure: Contains a phosphate group instead of sulfate, linked to p-nitrophenol.
  • Applications :
    • Primary substrate for phosphatases (e.g., alkaline phosphatase in ELISA) .
    • Commercial variants include disodium salts, tris buffers, and tablet formulations for standardized assays .
  • Key Differences: Enzyme specificity: Phosphatases hydrolyze p-NPP, while sulfatases target potassium p-nitrophenyl sulphate . Stability: Phosphate esters are more prone to hydrolysis under acidic conditions compared to sulfate esters . Detection: Both release p-nitrophenol (λ = 405 nm), but p-NPP requires alkaline conditions (NaOH) to stop reactions, whereas sulfate esters may use alternative buffers .
Parameter This compound p-Nitrophenyl Phosphate (p-NPP)
Molecular Weight 257.26 g/mol 263.11 g/mol (disodium salt)
Enzyme Class Sulfatases Phosphatases
Optimal pH 7.0–9.0 8.0–10.5
Detection Method Absorbance at 405 nm Absorbance at 405 nm

p-Nitrocatechol Sulfate (Potassium Salt)

  • Structure : Features a nitrocatechol (dihydroxybenzene) group instead of nitrophenyl, with a sulfate ester.
  • Applications :
    • Substrate for aryl sulfatases in studies of lysosomal storage disorders .
    • Used in crystallography and enzyme inhibition assays .
  • Key Differences: Reactivity: The catechol group enhances metal chelation, influencing enzyme binding kinetics . Spectral Properties: Releases nitrocatechol upon hydrolysis, which may exhibit different absorption maxima compared to p-nitrophenol .

p-Nitrophenyl Esters (Acetate, Butyrate, Palmitate)

  • Structure : p-Nitrophenyl linked to carboxylates of varying chain lengths.
  • Applications :
    • Substrates for lipases and esterases ; activity correlates with acyl chain length (e.g., p-nitrophenyl palmitate for lipase LSK25) .
  • Key Differences :
    • Solubility : Longer-chain esters (e.g., palmitate) require emulsification in detergents, unlike water-soluble this compound .
    • Enzyme Specificity : Lipases hydrolyze carboxylate esters, while sulfatases/phosphatases target sulfate/phosphate bonds .

Bis-(p-Nitrophenyl) Phosphate (bis-p-NPP)

  • Structure : Two p-nitrophenyl groups linked via phosphate.
  • Applications :
    • Substrate for phosphodiesterases and nucleases .
  • Key Differences :
    • Kinetics : Bis-p-NPP exhibits biphasic hydrolysis due to sequential cleavage of nitrophenyl groups, unlike single-step sulfate ester hydrolysis .

Stability and Practical Considerations

  • Thermal Stability : this compound remains stable up to 55°C, whereas p-nitrophenyl esters degrade rapidly above 40°C .
  • Metal Ion Effects : Sulfate esters show minimal interference from Li⁺, Na⁺, or K⁺, but phosphate esters are inhibited by heavy metals (e.g., Hg²⁺) .
  • Commercial Availability : this compound is sold in research-grade quantities (e.g., 500 mg to 5 g) at ~$75–$360, comparable to p-NPP derivatives .

Q & A

Q. How is Potassium p-Nitrophenyl Sulphate used to measure arylsulphatase activity in environmental samples?

this compound serves as a synthetic substrate in colorimetric assays for arylsulphatase (EC 3.1.6.1). The enzyme hydrolyzes the substrate, releasing p-nitrophenol, which is quantified spectrophotometrically at 410 nm after alkalization. Standard protocols involve incubating soil samples (1.0–6.0 g) with the substrate (0.0005–0.05 M) at optimal pH (e.g., 5.8) and temperature (37°C) for 1–5 hours. Reactions are terminated with CaCl₂-NaOH or Tris buffer to stabilize the chromophore .

Q. What are the key steps in preparing this compound solutions for enzymatic assays?

Solutions should be prepared in deionized water, filtered (0.2 µm), and stored at 4°C to prevent hydrolysis. Substrate stability must be validated via pre-incubation controls. For kinetic studies, concentrations ranging from 0.0005–0.05 M are recommended to determine Michaelis-Menten parameters (Vmax, Km) using nonlinear regression .

Advanced Research Questions

Q. How can researchers optimize substrate concentration for kinetic studies involving this compound?

A seven-point substrate gradient (0.0005–0.05 M) is ideal for robust Km and Vmax calculations. Nonlinear regression (e.g., Origin 8.0) minimizes errors from linear approximations. Include controls without enzyme or substrate to correct for non-enzymatic hydrolysis. Triplicate measurements reduce variability, particularly in heterogeneous matrices like soil .

Q. What experimental factors contribute to discrepancies in reported Km values for arylsulphatase using this substrate?

Variability arises from differences in:

  • Sample preparation : Soil type (e.g., organic content, pH) affects enzyme accessibility.
  • Incubation conditions : Temperature fluctuations (±1°C) alter reaction rates.
  • Buffer systems : Tris vs. acetate buffers may modulate enzyme activity. Standardize protocols using reference soils and inter-laboratory calibration to mitigate inconsistencies .

Q. How does the buffer system influence enzymatic hydrolysis of this compound?

Arylsulphatase activity is pH-dependent, with optimal activity at pH 5.7. Tris buffer (pH 8.0) may suppress activity compared to acetate (pH 5.8). Ionic strength also matters: high chloride concentrations (e.g., from CaCl₂ in stop solutions) can inhibit enzymes. Pre-test buffers with enzyme extracts to confirm compatibility .

Q. What methods validate the specificity of this compound in sulfatase assays?

Use enzyme inhibitors (e.g., sodium phosphate for competitive inhibition) or heat-denatured enzymes to confirm specificity. Cross-check results with alternative substrates (e.g., methylumbelliferyl sulfate) and validate via HPLC/MS detection of p-nitrophenol .

Methodological Troubleshooting

Q. How should researchers address non-linear kinetics in high substrate concentrations?

Substrate inhibition may occur at >0.05 M. Reduce concentration or apply the Hill equation to model cooperativity. Ensure solutions are free of precipitates, as particulate matter can scatter light during spectrophotometric readings .

Q. What are the best practices for handling data from low-activity samples?

Increase incubation time (up to 24 hours) or sample mass (up to 10 g). Use high-sensitivity microplate readers and subtract background absorbance from sample blanks. Report activity in µg p-nitrophenol g⁻¹ dry weight h⁻¹ for comparability .

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